Cas no 83454-31-3 (atropine)

atropine structure
atropine structure
Nome do Produto:atropine
N.o CAS:83454-31-3
MF:C17H23NO3
MW:289.4
CID:988908
PubChem ID:3661

atropine Propriedades químicas e físicas

Nomes e Identificadores

    • atropine
    • Benzeneacetic acid, α-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • Lopac0_000567
    • KBio2_006775
    • SBI-0050031.P005
    • Prestwick1_000565
    • A0754
    • NCGC00015026-06
    • NCGC00261252-01
    • Spectrum5_000545
    • NCGC00015026-07
    • NCGC00015026-13
    • SPBio_000048
    • NS00008542
    • Q27181620
    • CHEMBL195
    • Spectrum2_000094
    • Lopac0_000042
    • H 9002
    • Prestwick3_000565
    • Oprea1_442738
    • (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
    • SR-01000075162
    • Tox21_500567
    • hyoscyamine
    • BDBM86231
    • 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • KBioGR_002450
    • NINDS_000558
    • Atropine,(-)
    • SR-01000075162-12
    • .alpha.-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester endo-(.+/-.)-
    • SR-01000075162-1
    • NCGC00015026-12
    • AKOS009031432
    • SR-01000075162-2
    • DL-Tropyl tropate
    • KBioSS_001639
    • NSC_3661
    • NCGC00015026-22
    • UPCMLD-DP018:001
    • NCGC00093951-02
    • NCGC00161600-01
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-
    • SDCCGSBI-0050031.P007
    • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate
    • (8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenyl-propanoate
    • KBio3_001374
    • NCGC00161600-02
    • NCGC00015026-11
    • AB00514677
    • VS-12248
    • KBio1_000558
    • NCGC00093951-04
    • AB00514677_07
    • 3-hydroxy-2-phenylpropanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
    • KBio2_004207
    • 83454-31-3
    • 2-Phenylhydracrylic acid 3-.alpha.-tropanyl ester
    • NCGC00015026-03
    • 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol (.+/-.)-tropate (ester)
    • D88314
    • (.+/-.)-Atropine
    • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl tropate #
    • L-Hyoscyamine, >=98% (TLC), powder
    • L001264
    • HMS3373B22
    • NCGC00094699-01
    • HMS3372F19
    • NCGC00015026-10
    • L-Hyoscyamine (sulfate)
    • Q-200659
    • Atropine sulfate
    • NCGC00015026-08
    • .beta.-Phenyl-.gamma.-oxypropionsaeure-tropyl-ester
    • BSPBio_000350
    • Prestwick2_000565
    • Prestwick0_000565
    • SR-01000075162-13
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
    • L-Hyoscyamine, analytical standard
    • Atropisol (Salt/Mix)
    • HMS3261B16
    • 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol (.+/-.)-tropate
    • DivK1c_000558
    • NCGC00093951-01
    • CHEBI:104243
    • NCGC00015026-21
    • CAS_51-55-8
    • UPCMLD-DP018
    • Spectrum_001159
    • NCGC00015026-05
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-, sulfate (2:1) (salt)
    • DTXSID00858967
    • H0450
    • CHEMBL9751
    • CCG-204138
    • Tropic acid, 3-.alpha.-tropanyl ester
    • (.+/-.)-Tropyl tropate
    • NCGC00015026-04
    • L-Hyoscyamine
    • NCGC00015026-14
    • Spectrum3_000307
    • (.+/-.)-Hyoscyamine
    • LP00567
    • NCGC00015026-09
    • NCGC00161600-03
    • AC-15995
    • NCGC00093951-03
    • SDCCGMLS-0066623.P001
    • BRD-A93739713-065-03-5
    • SCHEMBL2813
    • NCGC00094699-02
    • BSPBio_001874
    • 1-.alpha.-H,5-.alpha.-H-Tropan-3-.alpha.-ol (.+/-.)-tropate
    • BPBio1_000386
    • Daturine (sulfate)
    • KBio2_001639
    • SMP1_000031
    • CS-0526746
    • Spectrum4_001813
    • SPBio_002569
    • EU-0100567
    • IDI1_000558
    • (8-methyl-8-azabicy-clo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate
    • HMS3652A17
    • MDL: MFCD00066766
    • Inchi: 1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
    • Chave InChI: RKUNBYITZUJHSG-UHFFFAOYSA-N
    • SMILES: OCC(C1=CC=CC=C1)C(=O)OC1CC2N(C)C(CC2)C1

Propriedades Computadas

  • Massa Exacta: 289.16779360g/mol
  • Massa monoisotópica: 289.16779360g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 353
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 3
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.8
  • Superfície polar topológica: 49.8Ų
Fornecedores recomendados
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd